Cas no 2247101-93-3 (1H-Imidazol-4-amine, 1-(cyclopropylmethyl)-, hydrochloride (1:2))
1H-Imidazol-4-amine, 1-(cyclopropylmethyl)-, hydrochloride (1:2) Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazol-4-amine, 1-(cyclopropylmethyl)-, hydrochloride (1:2)
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- Inchi: 1S/C7H11N3.ClH/c8-7-4-10(5-9-7)3-6-1-2-6;/h4-6H,1-3,8H2;1H
- InChI Key: ATYLGSPXRYIAML-UHFFFAOYSA-N
- SMILES: C(C1CC1)N1C=C(N)N=C1.Cl
1H-Imidazol-4-amine, 1-(cyclopropylmethyl)-, hydrochloride (1:2) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6491496-0.05g |
1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride |
2247101-93-3 | 95.0% | 0.05g |
$86.0 | 2025-03-15 | |
| Enamine | EN300-6491496-0.1g |
1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride |
2247101-93-3 | 95.0% | 0.1g |
$129.0 | 2025-03-15 | |
| Enamine | EN300-6491496-0.25g |
1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride |
2247101-93-3 | 95.0% | 0.25g |
$183.0 | 2025-03-15 | |
| Enamine | EN300-6491496-0.5g |
1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride |
2247101-93-3 | 95.0% | 0.5g |
$342.0 | 2025-03-15 | |
| Enamine | EN300-6491496-1.0g |
1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride |
2247101-93-3 | 95.0% | 1.0g |
$457.0 | 2025-03-15 | |
| Enamine | EN300-6491496-2.5g |
1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride |
2247101-93-3 | 95.0% | 2.5g |
$894.0 | 2025-03-15 | |
| Enamine | EN300-6491496-5.0g |
1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride |
2247101-93-3 | 95.0% | 5.0g |
$1322.0 | 2025-03-15 | |
| Enamine | EN300-6491496-10.0g |
1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride |
2247101-93-3 | 95.0% | 10.0g |
$1962.0 | 2025-03-15 | |
| 1PlusChem | 1P028L5U-50mg |
1-(cyclopropylmethyl)-1H-imidazol-4-aminedihydrochloride |
2247101-93-3 | 95% | 50mg |
$164.00 | 2024-05-25 | |
| 1PlusChem | 1P028L5U-100mg |
1-(cyclopropylmethyl)-1H-imidazol-4-aminedihydrochloride |
2247101-93-3 | 95% | 100mg |
$215.00 | 2024-05-25 |
1H-Imidazol-4-amine, 1-(cyclopropylmethyl)-, hydrochloride (1:2) Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 1H-Imidazol-4-amine, 1-(cyclopropylmethyl)-, hydrochloride (1:2)
Comprehensive Overview of 1H-Imidazol-4-amine, 1-(cyclopropylmethyl)-, hydrochloride (1:2) (CAS No. 2247101-93-3)
The compound 1H-Imidazol-4-amine, 1-(cyclopropylmethyl)-, hydrochloride (1:2) (CAS No. 2247101-93-3) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an imidazole core substituted with a cyclopropylmethyl group and an amine functionality, makes it a valuable intermediate for drug discovery and development. This article delves into its properties, applications, and relevance in contemporary scientific research, addressing common queries and trends in the field.
In recent years, the demand for novel heterocyclic compounds like 1H-Imidazol-4-amine derivatives has surged, driven by their versatility in medicinal chemistry. Researchers frequently search for terms such as "imidazole-based drug candidates" and "cyclopropylmethyl amine applications," reflecting the growing interest in this compound class. The hydrochloride salt form (1:2) of this molecule enhances its solubility and stability, making it particularly useful in high-throughput screening and structure-activity relationship (SAR) studies.
The imidazole ring is a privileged scaffold in drug design, found in numerous FDA-approved therapeutics targeting enzymes, receptors, and ion channels. The addition of a cyclopropylmethyl moiety introduces steric and electronic effects that can modulate binding affinity and selectivity. This combination has sparked interest in areas such as central nervous system (CNS) drug development and anti-inflammatory agents, aligning with current trends in precision medicine.
From a synthetic perspective, 1H-Imidazol-4-amine, 1-(cyclopropylmethyl)-, hydrochloride (1:2) (CAS No. 2247101-93-3) is often synthesized via multi-step organic reactions, including cyclization and N-alkylation strategies. Its purity and characterization are critical for reproducibility, with techniques like HPLC, NMR, and mass spectrometry commonly employed. These analytical methods ensure compliance with stringent regulatory standards, a topic frequently searched by quality control professionals.
Beyond pharmaceuticals, this compound has potential applications in agrochemicals and material science. Its amine group can serve as a building block for polymers or catalysts, while the imidazole core may contribute to corrosion inhibition or coordination chemistry. Such interdisciplinary applications resonate with searches for "multifunctional imidazole derivatives" and "sustainable chemical synthesis," highlighting its broad utility.
In conclusion, 1H-Imidazol-4-amine, 1-(cyclopropylmethyl)-, hydrochloride (1:2) (CAS No. 2247101-93-3) represents a compelling case study in modern chemical innovation. Its structural features and adaptable properties align with cutting-edge research priorities, from drug discovery to green chemistry. As scientific inquiries continue to evolve, this compound will likely remain a focal point for both academic and industrial investigations.
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